The synthesis of 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine typically involves several key steps:
These methods have been documented in various studies focusing on similar heterocyclic compounds .
The molecular structure of 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine can be described as follows:
The structural data can be visualized using molecular modeling software to understand its spatial configuration .
4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine participates in various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine is primarily associated with its interaction with specific biological targets:
Quantitative data regarding its inhibitory effects and binding kinetics are crucial for understanding its therapeutic potential.
Relevant analyses include spectroscopic techniques (e.g., NMR and mass spectrometry) to confirm purity and structural integrity .
4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine has several scientific applications:
Research continues into optimizing this compound for enhanced biological activity and therapeutic applications .
The compound designated by CAS registry number 150012-98-9 is systematically named as 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine according to IUPAC conventions [1] [3] [5]. This name precisely defines three critical structural aspects:
The molecular formula is C₉H₉ClN₄, with a molecular weight of 208.65 g/mol [1] [5]. The heterocyclic framework consists of a:
The SMILES notation (ClC1=C2N3C(CCCC3)=NC2=NC=N1) and InChIKey (NPDFWNPGJQCUEA-UHFFFAOYSA-N) provide unique machine-readable descriptors of its atomic connectivity and stereochemical features [3]. This compound belongs to the broader class of annulated purine derivatives, characterized by:
Structural isomerism arises in tetrahydropyrido-purine hybrids through:
Table 1: Positional Isomers of Tetrahydropyrido-Purine Hybrid Scaffolds
Compound Name | Molecular Formula | Ring Size | Fusion Points | Key Structural Differences | |
---|---|---|---|---|---|
4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine | C₉H₉ClN₄ | 6-membered | [2,1-f] | Pyridine fused at imidazole ring | |
4-Chloro-7,8-dihydro-6H-pyrrolo[2,1-f]purine | C₈H₇ClN₄ | 5-membered | [2,1-f] | Pyrrole ring instead of pyridine (MFCD08848232) | [7] |
4-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-f]purine | C₁₀H₁₁ClN₄ | 7-membered | [2,1-f] | Azepine (7-atom) ring expansion (CID 768615) | [2] |
Critical distinctions among isomers include:
The specific [2,1-f] fusion in 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine positions the saturated ring opposite to the pyrimidine nitrogen atoms, creating a distinct electronic environment around the C4 chlorine atom. This configuration influences both reactivity and biological interactions compared to its isomers.
4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine differs fundamentally from pyrido[2,1-f]purine-2,4-dione derivatives through:
Table 2: Structural and Functional Comparison with Pyrido[2,1-f]purine-dione Derivatives
Structural Feature | 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine | Pyrido[2,1-f]purine-2,4-dione Derivatives | Biological Implications | |
---|---|---|---|---|
C2 Functionalization | Unsubstituted CH group | Carbonyl (oxo substituent) | Loss of aromaticity at C2 in diones | |
C4 Position | Electrophilic chlorine | Carbonyl (oxo substituent) | Diones lack electrophilic center at C4 | |
C6-C9 Saturation | Fully saturated pyrido ring | Variable saturation | Altered conformational flexibility | |
Representative Derivatives | None beyond chloro substituent | 1,3-Dialkyl substitutions (e.g., 1-methyl-3-propargyl) | Enables multi-target pharmacological profiles | [8] |
Primary Therapeutic Targets | Anticancer scaffolds (theoretical) | Adenosine receptors/MAO-B inhibitors | Diones show triple-target activity in neurodegeneration | [8] |
Key structural and functional contrasts include:
The absence of carbonyl groups in 4-Chloro-6,7,8,9-tetrahydropyrido[2,1-f]purine creates a more electron-deficient purine core, potentially enhancing its suitability as an intermediate for:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0